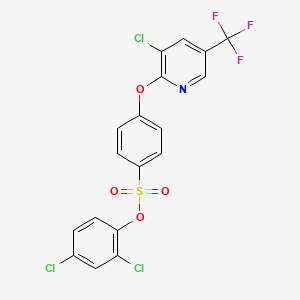

2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various sulfonate compounds has been explored in the provided studies. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved through oxidation of a benzo[b]thiophene derivative using an oxidative system consisting of H2O2 and TFA, leading to a method for functionalizing 2-acyl-benzo[b]thiophene derivatives . Similarly, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by reacting N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid, and their structures were confirmed by X-ray single crystal diffraction . Another study reported the synthesis of a novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate using a one-pot sequential strategy under sonication . Lastly, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized by condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, with the structure confirmed by X-ray crystallographic studies .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed using X-ray diffraction and computational methods. The crystal structure of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers revealed that they form molecular crystals with hydrogen bonds of C-H···O type stabilizing the structure . The single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was also analyzed, showing a layer structure in the crystal due to hydrogen bonding . The crystallographic data for 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol indicated a monoclinic space group with a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The reactivity of the synthesized compounds towards various nucleophiles was studied. The benzo[b]thiophene sulfoxide synthesized in one study undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions . The kinetic investigations of the substitution reactions of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers in aqueous solution were correlated with their stereochemical characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and reactivity. The crystal structures provided insights into the steric hindrance and intramolecular interactions within the molecules . The Hirshfeld surface analysis for the (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate crystal indicated the contributions of various intermolecular interactions to the crystal packing . The electronic structure calculations for the isomeric molecules of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were in agreement with the observed intramolecular hydrogen bonds . The energy difference between the LUMO and HOMO for the isoxazole derivative was computed, which is relevant for its electronic properties .

Scientific Research Applications

Nonlinear Optics and Crystal Structures

- Nonlinear Optical Properties : Research shows that derivatives of benzenesulfonate, such as phenylethynylpyridinium derivatives, exhibit significant properties in nonlinear optics. These derivatives demonstrate strong second-order nonlinear optical coefficients, making them promising for optical applications (Umezawa et al., 2005).

- Crystal Structural Analysis : Studies on various derivatives, including isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, reveal important insights into crystal structures and dimeric motifs that influence the material's properties. These structural details are crucial for understanding and manipulating material properties for specific scientific applications (De Souza et al., 2015).

Chemical Synthesis and Catalysis

- Synthesis of Complex Compounds : Research into the synthesis and properties of various substituted benzenesulfonates has led to the development of efficient methods for creating complex chemical structures. These methods are vital in synthesizing new chemical entities with potential applications in various fields (Singh et al., 1991).

- Catalysis in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes, which can be derived from similar compounds, have shown efficiency and selectivity as catalysts in alcohol oxidation. This application is significant in chemical synthesis and industrial processes (Hazra et al., 2015).

Environmental and Agricultural Applications

- Pest Control in Agriculture : Derivatives of benzenesulfonates have been used in the development of substances for pest control in agriculture. Studies on substituted benzamides, related to benzenesulfonates, show effectiveness in reducing progeny in pests like boll weevils, suggesting potential applications in pest management strategies (Haynes, 1987).

- Herbicide Effectiveness : Some benzenesulfonate derivatives, such as oxyfluorfen, have been observed to have a strong bleaching effect on microalgae, leading to the destruction of carotenoids and chlorophylls. This property can be harnessed in developing effective herbicides (Kunert & Böger, 1981).

Future Directions

The future directions for this compound would depend on its applications. Trifluoromethylpyridine derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

(2,4-dichlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3F3NO4S/c19-11-1-6-16(14(20)8-11)29-30(26,27)13-4-2-12(3-5-13)28-17-15(21)7-10(9-25-17)18(22,23)24/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFCRDTZRDSURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)